3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine

FMO3 phenotyping nicotine metabolism enzyme stereoselectivity

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine (CAS 51095-86-4) is the (1S,2S)-trans diastereomer of (S)-nicotine N1′-oxide, a pyrrolidinylpyridine alkaloid N-oxide found in Nicotiana tabacum leaves, stems, and roots. It is designated as Nicotine Related Compound E under both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) impurity monographs, establishing its regulatory identity as a specified nicotine impurity.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 51095-86-4
Cat. No. B013763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
CAS51095-86-4
Synonyms(1’S,2’S)-trans-Nicotine 1’-Oxide;  3-[(1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl]pyridine;  (1S-cis)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-Oxide;  (1S,2S)-syn-Nicotine N’-oxide;  (1’S,2’S)-trans-Nicotine-1’-N-oxide;  3-[(1S,2S)-1-Methyl-1-oxido-2-pyrrolidin
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1C2=CN=CC=C2)[O-]
InChIInChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1
InChIKeyRWFBQHICRCUQJJ-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine (CAS 51095-86-4): Product Identity, Stereochemical Definition, and Procurement Context


3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine (CAS 51095-86-4) is the (1S,2S)-trans diastereomer of (S)-nicotine N1′-oxide, a pyrrolidinylpyridine alkaloid N-oxide found in Nicotiana tabacum leaves, stems, and roots [1]. It is designated as Nicotine Related Compound E under both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) impurity monographs, establishing its regulatory identity as a specified nicotine impurity [2][3]. Chemically defined by a melting point of 182–183 °C, a molecular formula of C₁₀H₁₄N₂O (MW 178.23 g/mol), and two defined stereocenters with absolute configuration (1S,2S), this compound is the exclusive N-oxide metabolite of (S)-nicotine formed in humans via flavin-containing monooxygenase 3 (FMO3) [4][5].

Why Generic Nicotine N-Oxide (Racemic or Mixed Stereoisomer) Cannot Substitute for 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine in Quantitative Applications


Nicotine N-oxide exists as four distinct stereoisomers (cis/trans diastereomers of the N1′-oxide center combined with the 2′ carbon configuration), yet human metabolism produces exclusively the trans-(1S,2S) isomer via FMO3 [1][2]. In rat liver microsomes, the cis-(1R,2S) isomer exhibits 8.1-fold greater intrinsic clearance than the trans-(1S,2S) isomer, demonstrating that stereochemistry profoundly governs metabolic stability and enzyme recognition [3]. Consequently, racemic or mixed-isomer nicotine N-oxide (e.g., CAS 491-26-9) cannot serve as a reliable surrogate for studies requiring stereochemically resolved quantification of human FMO3 activity, pharmacopeial impurity profiling, or biomarker validation where isomer identity determines the analytical outcome [4].

Quantitative Differentiation Evidence for 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine Against Closest Analogs and Alternatives


Human FMO3 Forms Exclusively the trans-(1S,2S) Isomer, Whereas CYP450 Enzymes Produce a Mixed cis/trans Product

Human FMO3 (cDNA-expressed adult human liver enzyme) catalyzes the N-oxidation of (S)-nicotine to exclusively the trans-(1S,2S)-nicotine N1′-oxide isomer [1]. By contrast, cytochrome P450 enzymes (CYP2B1, CYP2B10, CYP4A2) produce a mixture of cis and trans diastereomers with a mean trans:cis ratio of 82:18 [1]. Pig liver FMO1 (form 1) produces a trans:cis ratio of 57:43, further underscoring that only human FMO3 yields absolute stereoselectivity for the trans isomer [1]. This exclusive stereochemical output makes the trans-(1S,2S) isomer the only valid probe for human FMO3 activity in vitro and in vivo [2].

FMO3 phenotyping nicotine metabolism enzyme stereoselectivity

Only the trans-(1S,2S) Diastereomer Is Detected in Human Urine Following Nicotine Exposure, Defining In Vivo Metabolic Specificity

In a study of 13 healthy male smokers undergoing free-smoking, intravenous (S)-nicotine-d₂ infusion, and transdermal (S)-nicotine-d₀ patch administration, only the trans-(S)-nicotine N1′-oxide diastereomer was observed in urine across all administration routes [1]. The trans isomer was not appreciably reduced back to nicotine or further oxidized, as confirmed by infusion studies with (S)-nicotine-d₂-N1′-oxide [1]. In contrast, rat liver microsomes form both cis and trans isomers, with cis formation exceeding trans formation [2]. This species-dependent stereoselectivity means that the trans-(1S,2S) isomer is the biologically relevant human metabolite, while mixed isomers are irrelevant to human in vivo studies.

urinary biomarker in vivo human metabolism smoking exposure assessment

The cis-(1R,2S) Isomer Exhibits 8.1-Fold Higher Intrinsic Clearance Than the trans-(1S,2S) Isomer in Rat Liver Microsomes

In rat liver microsomes, kinetic analysis revealed that the apparent Km for cis-nicotine-1′-N-oxide formation was 0.240 ± 0.069 mM, while the Km for trans-nicotine-1′-N-oxide formation was 1.524 ± 0.951 mM—a 6.35-fold difference in enzyme affinity [1]. Corresponding Vmax values were 1.52 ± 0.48 and 1.19 ± 0.74 nmol/mg/min, respectively [1]. The calculated intrinsic clearance (Vmax/Km) for the cis isomer was 8.1-fold greater than for the trans isomer [1]. Both formations were inhibited by 1-(1-naphthyl)-2-thiourea and heat treatment but not by SKF525A or carbon monoxide, confirming FMO-mediated catalysis for both isomers [1].

diastereospecific kinetics intrinsic clearance FMO substrate specificity

The trans-(1S,2S) Isomer Is Specified as Nicotine Related Compound E in USP and EP Monographs, Establishing a Regulatory Procurement Requirement

The (1S,2S)-trans isomer of nicotine N-oxide is specifically listed as Nicotine Related Compound E (USP Impurity) and Nicotine Impurity E / Nicotine Resinate Impurity E / Nicotine Ditatrate Dihydrate Impurity E (EP Impurity) [1]. This regulatory designation means that for any Abbreviated New Drug Application (ANDA) or commercial nicotine production requiring pharmacopeial compliance, the trans-(1S,2S) stereoisomer—not a racemic mixture or alternative isomer—must be used as the reference standard for impurity quantification [2]. The compound is supplied with detailed characterization data enabling traceability against USP or EP primary standards [2].

pharmacopeial reference standard impurity profiling regulatory compliance

Nicotine N-Oxide (trans-(1S,2S) Isomer) Represents Only 4–7% of Total Nicotine Metabolism Versus ~80% via Cotinine, Enabling Selective FMO3 Pathway Probing

In humans, approximately 4–7% of absorbed nicotine is metabolized via the FMO3-mediated N-oxidation pathway to nicotine N1′-oxide, whereas ~80% undergoes CYP2A6-mediated C-oxidation to cotinine [1][2]. This 11- to 20-fold quantitative disparity in pathway allocation means that the trans-(1S,2S)-nicotine N1′-oxide isomer serves as a low-abundance but highly enzyme-specific metabolite, enabling the calculation of the N-oxide-to-cotinine ratio as an indicator of FMO3 versus CYP2A6 activity [3]. Increases in urinary nicotine N-oxide have been observed in smokers with deficient CYP2A6 activity, confirming that this minor metabolite becomes disproportionately important in specific pharmacogenetic contexts [3].

metabolic pathway allocation FMO3 vs CYP2A6 phenotyping nicotine biomarker ratio

Physicochemical Identity: Melting Point and Solubility Profile Differentiate the Crystalline trans-(1S,2S) Isomer from Oily Mixed-Isomer Preparations

The trans-(1S,2S) isomer (CAS 51095-86-4) is characterized by a melting point of 182–183 °C and a defined solubility profile: DMF 50 mg/mL, DMSO 30 mg/mL, ethanol 50 mg/mL, PBS (pH 7.2) 1 mg/mL . It is hygroscopic and requires storage at −20 °C under inert atmosphere . In contrast, the racemic nicotine N-oxide (CAS 491-26-9) and mixed-isomer preparations are typically described as oils at room temperature [1]. This solid-state distinction provides a straightforward quality indicator: the crystalline trans-(1S,2S) isomer can be verified by melting point, whereas oily formulations suggest the presence of mixed stereoisomers or degradation products.

physicochemical characterization reference standard quality solid-state properties

High-Value Application Scenarios for 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine Based on Verified Differentiation Evidence


Human FMO3 Phenotyping Probe in Pharmacogenetic Studies

Because human FMO3 produces exclusively the trans-(1S,2S) isomer—whereas CYP450 enzymes generate a mixed trans/cis product [5]—this compound serves as the only valid analytical standard for quantifying FMO3-specific N-oxidation activity in human liver microsomes, recombinant enzyme assays, or non-invasive urinary biomarker studies. It directly enables the calculation of the nicotine N-oxide-to-cotinine ratio as a functional index of FMO3 versus CYP2A6 metabolic capacity, which is clinically relevant in populations with CYP2A6 deficiency or FMO3 polymorphisms [4].

Pharmacopeial Impurity Testing for Nicotine-Containing Pharmaceutical Products

As the USP Nicotine Related Compound E and EP Nicotine Impurity E, the trans-(1S,2S) isomer is the required reference standard for identity, purity, and impurity limit tests in ANDA submissions and commercial nicotine production [5]. Quality control laboratories must use this specific stereoisomer—not racemic or mixed forms—for HPLC/LC-MS method validation, system suitability testing, and batch release assays to demonstrate compliance with USP–NF or EP monographs [4].

Human In Vivo Nicotine Exposure Biomarker Validation

Only the trans-(1S,2S) diastereomer has been detected in human urine following cigarette smoking, intravenous infusion, and transdermal nicotine administration, and it is not appreciably reduced back to nicotine in vivo [5]. This metabolic stability establishes the compound as the essential quantitative reference material for LC-MS/MS assays measuring urinary nicotine N-oxide in population exposure studies (e.g., NHANES biomonitoring), smoking cessation trials, and forensic toxicology, where isomer misassignment would produce false-negative or underestimated results [5].

Diastereospecific Metabolic Stability and Drug Interaction Studies

The 8.1-fold difference in intrinsic clearance between the cis and trans diastereomers in rat liver microsomes—driven by a 6.35-fold lower Km for the cis isomer [5]—makes the pure trans-(1S,2S) isomer indispensable for in vitro studies probing FMO isoform substrate specificity, metabolic stability ranking of N-oxide-containing drug candidates, and evaluation of FMO-mediated drug–drug interactions where competitor substrates differentially affect cis versus trans N-oxidation [5].

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